Alprostadil ethyl ester

Transdermal drug delivery Skin penetration Prodrug permeability

Alprostadil ethyl ester (PGE1-EE) is a high-purity prodrug designed for superior transdermal permeation, demonstrating a 4.2x higher flux than PGE1 free acid. This lipophilic modification ensures optimal enzymatic hydrolysis for sustained local release in vascular pharmacology models. Researchers developing non-invasive delivery systems should specify this specific ester to avoid confounded pharmacodynamic results caused by substitution with unmodified alprostadil.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 35900-16-4
Cat. No. B1667002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprostadil ethyl ester
CAS35900-16-4
SynonymsAlprostadil ethyl ester, PGE1 ethyl ester, Prostaglandin E1 ethyl ester
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O
InChIInChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1
InChIKeyLVDCZROIKIHUKJ-QZCLESEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alprostadil Ethyl Ester (CAS 35900-16-4): Prodrug Differentiation Guide for Transdermal Formulation and Vascular Research Applications


Alprostadil ethyl ester (CAS 35900-16-4), also known as prostaglandin E1 ethyl ester (PGE1-EE), is the esterified prodrug form of prostaglandin E1 (alprostadil, PGE1) . This compound is a synthetic prostaglandin E1 derivative belonging to the prostanoid class, with the molecular formula C22H38O5 and a molecular weight of 382.53 g/mol . The ethyl ester modification is specifically designed to increase lipophilicity and improve transdermal permeation compared to the parent PGE1 free acid [1]. As a prodrug, PGE1-EE is enzymatically hydrolyzed in biological tissues to release the active PGE1 moiety, which exerts vasodilatory and anti-platelet effects through prostaglandin EP receptor agonism [2].

Why PGE1 Free Acid Cannot Substitute for Alprostadil Ethyl Ester in Transdermal and Permeation-Dependent Assays


Alprostadil ethyl ester is not functionally interchangeable with alprostadil (PGE1 free acid) or other PGE1 salts in applications requiring skin penetration or membrane permeation. The parent PGE1 molecule exhibits a predicted logP of approximately 2.5-3.0, whereas the ethyl ester modification increases logP to approximately 3.53-4.51, reflecting substantially enhanced lipophilicity [1]. This physicochemical divergence directly translates to differential flux across biological barriers, with the ester prodrug demonstrating a 4.2-fold higher steady-state flux through rat skin compared to the free acid under identical formulation conditions [2]. Substitution of the ethyl ester with unmodified PGE1 in transdermal formulation development would yield non-comparable penetration kinetics and confound pharmacodynamic assessment. Similarly, the prodrug's distinct enzymatic hydrolysis profile in tissue homogenates versus chemical stability in aqueous solution creates a release kinetic profile that cannot be replicated by direct administration of the free acid [3].

Quantitative Differentiation Evidence: Alprostadil Ethyl Ester vs. PGE1 Free Acid and PGE1 Sodium Salt


Transdermal Permeation: 4.2-Fold Higher Steady-State Flux for Alprostadil Ethyl Ester vs. PGE1 Free Acid in Rat Skin

In a 24-hour rat skin penetration study using alcoholic hydrogels containing 20% ethanol as the vehicle, alprostadil ethyl ester (PGE1-EE) exhibited a steady-state flux of 7.6 μg/cm²/h, whereas unmodified PGE1 free acid demonstrated a steady-state flux of only 1.8 μg/cm²/h under identical formulation conditions [1]. This represents a 4.2-fold enhancement in transdermal flux attributable to the ethyl ester modification and its associated increase in lipophilicity [2]. Furthermore, the addition of penetration enhancers limonene or cineole to the 20% alcoholic hydrogel formulation increased PGE1-EE flux up to approximately 4-fold compared to the control hydrogel without enhancers [3].

Transdermal drug delivery Skin penetration Prodrug permeability Erectile dysfunction research

Metabolic Stability Differential: Chemical Stability of Alprostadil Ethyl Ester in Aqueous Buffer vs. Enzymatic Hydrolysis in Tissue

Alprostadil ethyl ester exhibits a bifurcated stability profile that is critical for its function as a targeted prodrug. The compound was stable against chemical hydrolysis in aqueous solution at pH 7.4, devoid of esterase activities [1]. However, in rat skin homogenates containing endogenous esterases, the ethyl ester was hydrolyzed to the parent PGE1 drug within 240 minutes [2]. This enzymatic conversion pathway was confirmed as the predominant degradation route during in vitro skin penetration studies using reversed-phase HPLC with photodiode array detection [3]. In contrast, PGE1 free acid is directly available as the active species without requiring enzymatic activation, making it subject to immediate metabolic degradation upon systemic absorption.

Prodrug activation kinetics Enzymatic hydrolysis Esterase-mediated conversion In vitro drug metabolism

Formulation Optimization: Penetration Enhancer Effects Amplify Alprostadil Ethyl Ester Flux up to 4-Fold in Alcoholic Hydrogels

The transdermal flux of alprostadil ethyl ester can be further enhanced through formulation optimization with penetration enhancers. When formulated in 20% alcoholic hydrogels containing limonene or cineole, PGE1-EE flux increased up to approximately 4-fold compared to the control hydrogel without penetration enhancers [1]. In pharmacodynamic evaluation using a cat model, the alcoholic hydrogel formulation containing limonene or cineole demonstrated a significant increase in intracavernosal pressure compared to control hydrogel [2]. Additionally, independent studies confirmed that an alcohol fraction around 20% was optimal for percutaneous delivery of the ethyl ester through hairless mouse skin, with the alkyl group promoting penetration primarily by enhancing drug partitioning into the stratum corneum at maximal thermodynamic activity [3].

Transdermal formulation optimization Penetration enhancers Topical hydrogel development Percutaneous absorption

Solubility Profile Differentiation: Enhanced Solvent Compatibility of Alprostadil Ethyl Ester vs. PGE1 Sodium Salt

Alprostadil ethyl ester demonstrates solubility of 50 mg/mL in DMF, 50 mg/mL in DMSO, 30 mg/mL in ethanol, and 0.25 mg/mL in PBS (pH 7.2) . This solubility profile differs from other PGE1 derivatives, including PGE1 sodium salt (alprostadil sodium), which has distinct physicochemical properties due to its salt form . The ethyl ester modification increases organic solvent compatibility while maintaining adequate aqueous solubility for biological assay applications. PGE1 free acid exhibits different solubility characteristics that may limit its utility in certain formulation matrices. These solubility differences have direct implications for stock solution preparation, assay buffer compatibility, and formulation development workflows.

Formulation development Solvent compatibility Stock solution preparation In vitro assay design

Evidence-Backed Application Scenarios for Alprostadil Ethyl Ester in Research and Preclinical Development


Transdermal and Topical Formulation Development for Erectile Dysfunction Research

Based on the 4.2-fold higher steady-state transdermal flux (7.6 vs. 1.8 μg/cm²/h) compared to PGE1 free acid [1], alprostadil ethyl ester is the preferred candidate for developing transdermal delivery systems targeting erectile dysfunction. Formulations in 20% alcoholic hydrogels with penetration enhancers (limonene or cineole) can further increase flux up to 4-fold [2]. In vivo pharmacodynamic validation in a cat model confirmed that these optimized formulations significantly increase intracavernosal pressure . This evidence positions alprostadil ethyl ester as a scientifically justified selection over unmodified PGE1 for any research program requiring non-invasive transdermal prostaglandin E1 delivery.

Sustained-Release Prodrug Activation Studies in Tissue Models

The controlled enzymatic hydrolysis profile of alprostadil ethyl ester—stable in aqueous buffer (pH 7.4) but hydrolyzed to active PGE1 within 240 minutes in rat skin homogenates [1]—makes this compound suitable for studies investigating prodrug activation kinetics and sustained local drug release. HPLC-UV analysis confirmed that conversion to PGE1 by enzymatic hydrolysis is the predominant degradation pathway during tissue penetration [2]. Researchers studying esterase-mediated prodrug activation or developing sustained-release topical formulations should select alprostadil ethyl ester rather than PGE1 free acid, as the latter lacks this controlled activation mechanism and undergoes immediate metabolic degradation.

Comparative Prostaglandin E1 Receptor Pharmacology Studies

Alprostadil ethyl ester serves as a prodrug reference compound in comparative pharmacology studies of PGE1 derivatives. While the ethyl ester itself requires enzymatic activation to release the PGE1 pharmacophore, the parent PGE1 molecule exhibits defined receptor binding affinities: Ki values of 1.1 nM (EP3), 2.1 nM (EP4), 10 nM (EP2), 33 nM (IP), and 36 nM (EP1) in murine receptor assays [1]. The ethyl ester modification does not alter the intrinsic receptor pharmacology of the released PGE1 moiety. Researchers comparing different PGE1 delivery strategies (prodrug vs. direct administration vs. alternative analogs such as limaprost, which exhibits 10-1,000 times greater potency than PGE1 for platelet adhesiveness inhibition [2]) can use alprostadil ethyl ester as a benchmark prodrug in structure-activity relationship (SAR) and drug delivery optimization studies.

Vasodilation Mechanism Studies in Peripheral Vascular Models

Given that the released PGE1 from alprostadil ethyl ester induces vasodilation and inhibits platelet aggregation with an IC50 of 40 nM for ADP-induced human platelet aggregation [1], this compound is appropriate for peripheral vascular research applications. Researchers investigating vascular smooth muscle relaxation mechanisms, peripheral blood flow regulation, or anti-platelet pharmacology can utilize alprostadil ethyl ester in experimental systems where controlled prodrug activation and sustained local PGE1 exposure are advantageous. The compound's documented use in scleroderma research [2] further supports its relevance in connective tissue and vascular pathology models.

Quote Request

Request a Quote for Alprostadil ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.